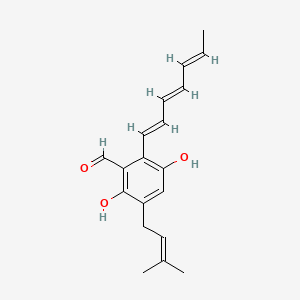
Auroglaucin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Auroglaucin is a member of hydroquinones. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Neuroprotective Properties
Auroglaucin has been studied for its neuroprotective effects, particularly against neurodegenerative diseases such as Parkinson's disease. Recent research has identified new derivatives of this compound, such as niveoglaucins A and B, which exhibit significant neuroprotective activity in cell models induced by 6-hydroxydopamine (6-OHDA) . These findings suggest potential therapeutic applications for this compound-related compounds in treating neurodegenerative disorders.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies. It has demonstrated effectiveness against several pathogenic microorganisms. For instance, it has been isolated from Aspergillus amstelodami, and its efficacy against specific bacterial strains has been documented .
Biological Control Agents
Research indicates that this compound can be utilized as a biological control agent against certain fungal pathogens affecting crops. The compound's ability to inhibit the growth of harmful fungi makes it a candidate for developing eco-friendly agricultural practices .
Pharmaceutical Development
The unique chemical structure of this compound lends itself to modification for pharmaceutical applications. Its derivatives are being investigated for their potential use in drug formulations targeting various health conditions due to their bioactive properties .
Table 1: Summary of this compound Applications
Case Study 1: Neuroprotective Effects
In a recent study published on the neuroprotective effects of this compound derivatives, researchers isolated niveoglaucins A and B from marine sources and tested their efficacy using a Parkinson's disease cell model. The results indicated that these compounds significantly reduced cell death induced by neurotoxic agents, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
A study focused on the antimicrobial properties of this compound revealed its effectiveness against Aspergillus species known to contaminate food products. The research highlighted the compound's potential as a natural preservative and its role in enhancing food safety .
Case Study 3: Agricultural Applications
Research into the use of this compound as a biological control agent demonstrated its ability to suppress fungal pathogens that affect crops. Field trials indicated that application of this compound reduced disease incidence significantly compared to untreated controls, supporting its use in integrated pest management strategies .
Propiedades
Número CAS |
41451-81-4 |
|---|---|
Fórmula molecular |
C19H22O3 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-[(1E,3E,5E)-hepta-1,3,5-trienyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C19H22O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h4-10,12-13,21-22H,11H2,1-3H3/b5-4+,7-6+,9-8+ |
Clave InChI |
ZKBCBIRBLMTSPC-ZAJAATJQSA-N |
SMILES |
CC=CC=CC=CC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
SMILES isomérico |
C/C=C/C=C/C=C/C1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
SMILES canónico |
CC=CC=CC=CC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















